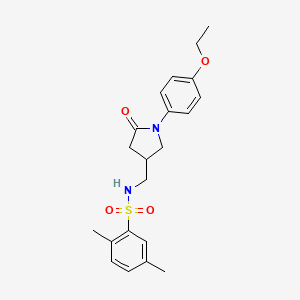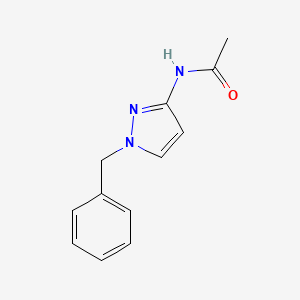
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol (BME) is a novel compound with potential applications in various fields of science. BME is a derivative of the amino acid tyrosine, which is a key component of many proteins. BME has been studied for its potential use in drug discovery and development, as well as its potential applications in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol is not yet fully understood. However, it is believed that 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol may act as a modulator of certain biochemical and physiological processes, such as the regulation of gene expression and the modulation of signal transduction pathways. 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol is also thought to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol have not yet been fully elucidated. However, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been shown to have a variety of effects on biochemical and physiological processes, including the regulation of gene expression, the modulation of signal transduction pathways, and the modulation of inflammation and oxidative stress. In addition, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been shown to have anti-cancer and anti-viral properties, as well as the potential to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol in laboratory experiments is its high efficiency and ease of synthesis. 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol can be synthesized quickly and easily, with yields of up to 95%. Furthermore, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol is stable, non-toxic, and non-volatile, making it an ideal compound for use in laboratory experiments. However, the mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol is still unclear, and further research is needed to fully understand its potential applications.
Direcciones Futuras
The potential applications of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol are still being explored, and there are a number of potential future directions for research. These include further research into the mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol, as well as the development of new methods for drug delivery and drug targeting. In addition, further research is needed to explore the potential of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol in the fields of nanotechnology and material science. Finally, further research is needed to explore the potential of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol can be synthesized through a two-step process involving the condensation of 2-amino-1,3-benzothiazole-6-carboxylic acid with morpholine. The first step of the reaction involves the formation of an iminium ion from the carboxylic acid and morpholine, followed by the addition of the carboxylic acid to the iminium ion to form the 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol product. The reaction can be carried out at room temperature and is highly efficient, with yields of up to 95%.
Aplicaciones Científicas De Investigación
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been studied for its potential applications in a variety of scientific research fields. In drug discovery and development, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been studied as a potential lead compound for the development of new drugs and therapeutic agents. In biochemistry and physiology, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been studied for its potential use in the development of new tools for studying biochemical and physiological processes. 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has also been studied for its potential use in the development of new methods for drug delivery, as well as its potential applications in the fields of nanotechnology and material science.
Propiedades
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c14-13-15-10-2-1-9(7-12(10)19-13)11(17)8-16-3-5-18-6-4-16/h1-2,7,11,17H,3-6,8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLMADDCFXOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC3=C(C=C2)N=C(S3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2906818.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2906822.png)
![(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2906823.png)




![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2906835.png)
![4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2906836.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)